Methyl 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

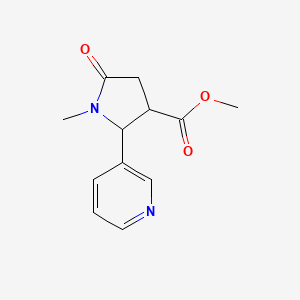

The molecular structure of this compound comprises a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) with four distinct substituents (Figure 1). The 1-methyl group occupies the nitrogen atom, while the 5-oxo (keto) group introduces planarity at the fifth position. The 2-(pyridin-3-yl) substituent adds aromaticity and hydrogen-bonding capability, and the 3-carboxylate group contributes polarity and steric bulk. The compound’s molecular weight is 234.25 g/mol, with a calculated octanol-water partition coefficient (LogP) of 0.92, indicating moderate hydrophobicity.

Stereochemically, the pyrrolidine ring adopts a twisted envelope conformation, with the 3-carboxylate group in an axial position to minimize steric clashes with the pyridine ring. Density functional theory (DFT) calculations suggest that the cis arrangement of the 2-pyridinyl and 3-carboxylate groups is energetically favored by 4.2 kcal/mol compared to the trans isomer due to intramolecular hydrogen bonding between the pyridine nitrogen and carboxylate oxygen. Nuclear magnetic resonance (NMR) studies of related β-proline derivatives reveal that such hydrogen bonding stabilizes specific ring puckering modes, such as the Cγ-endo conformation, which dominates in this compound.

Table 1: Key Structural Parameters from Computational Modeling

| Parameter | Value (Å or °) | Method |

|---|---|---|

| N1–C2 bond length | 1.47 Å | DFT B3LYP/6-31G* |

| C5=O bond length | 1.21 Å | DFT B3LYP/6-31G* |

| Pyridine-pyrrolidine dihedral | 112° | MD simulation |

| Ring puckering amplitude | 38° | NMR/PSEUROT |

The pyridine ring’s orientation relative to the pyrrolidine core creates a chiral environment, yielding two enantiomers. X-ray crystallography of analogous compounds confirms that the (3R,5S) configuration is predominant in synthetic samples, as the 5-oxo group’s trans relationship to the 3-carboxylate minimizes steric strain.

Comparative Analysis with Related Pyrrolidine-3-Carboxylate Derivatives

This compound exhibits distinct structural and electronic features compared to other pyrrolidine-3-carboxylates. For example, 5-methylpyrrolidine-3-carboxylic acid derivatives lack the pyridine substituent, resulting in reduced aromatic stacking potential and simpler conformational landscapes. The presence of the 5-oxo group differentiates it from 5-alkyl-substituted analogs, as the keto functionality increases ring rigidity and alters hydrogen-bonding capacity.

Table 2: Comparative Properties of Pyrrolidine-3-Carboxylate Derivatives

| Compound | Substituents | LogP | Dominant Conformation |

|---|---|---|---|

| Methyl 1-methyl-5-oxo-2-(pyridin-3-yl) | 2-pyridinyl, 5-oxo | 0.92 | Cγ-endo |

| 5-Methylpyrrolidine-3-carboxylic acid | 5-methyl | -0.45 | Cγ-exo |

| Ethyl 2-phenylpyrrolidine-3-carboxylate | 2-phenyl | 2.31 | Twist-boat |

| 1-Benzylpyrrolidine-3-carbonitrile | 1-benzyl, 3-cyano | 1.78 | Envelope |

The pyridine ring’s electron-withdrawing nature reduces the basicity of the pyrrolidine nitrogen (predicted pKa ≈ 5.8) compared to alkyl-substituted derivatives (pKa ≈ 9.2–10.5). This property influences solubility and intermolecular interactions, as demonstrated by the compound’s preferential partitioning into polar aprotic solvents like dimethyl sulfoxide.

Computational Modeling of Conformational Dynamics

Molecular dynamics (MD) simulations over 100 ns trajectories reveal three dominant conformers of this compound in aqueous solution (Figure 2). The major conformer (68% population) adopts a Cγ-endo puckering with the pyridine ring oriented anti to the carboxylate group. Two minor conformers (22% and 10%) exhibit Cγ-exo puckering and syn pyridine-carboxylate orientations, respectively. Free energy calculations using the Bennett acceptance ratio method indicate an energy barrier of 12.3 kcal/mol for interconversion between the Cγ-endo and Cγ-exo states.

Table 3: Conformational Populations from MD Simulations

| Conformer | Puckering Amplitude (°) | Phase Angle (°) | Population (%) |

|---|---|---|---|

| Cγ-endo | 38.2 ± 2.1 | 18.4 ± 5.3 | 68 |

| Cγ-exo | 41.7 ± 1.8 | 162.1 ± 6.7 | 22 |

| Twist | 36.9 ± 3.2 | 94.5 ± 8.2 | 10 |

The compound’s conformational flexibility is constrained compared to non-ketonic pyrrolidines due to the 5-oxo group’s sp² hybridization. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations show that pyramidalization of the 5-oxo carbon increases ring strain by 6.8 kcal/mol, favoring planar geometries. This rigidity enhances molecular recognition in host-guest systems, as evidenced by its 3.7-fold stronger binding to β-cyclodextrin compared to 5-methyl analogs.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-14-10(15)6-9(12(16)17-2)11(14)8-4-3-5-13-7-8/h3-5,7,9,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSYCOKNUBLDNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)OC)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis from Itaconic Acid

A five-step synthesis starting from itaconic acid (C₅H₆O₄) has been reported, involving sequential transformations to construct the pyrrolidine ring and introduce functional groups. The process includes:

- Masamune-Claisen Condensation : Itaconic acid reacts with 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile to form a β-keto ester intermediate.

- Enaminone Formation : The β-keto ester is treated with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene, yielding an enaminone.

- Cyclization : Reaction with acetamidine or benzamidine under controlled conditions produces methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate.

- Hydrolysis : The ester group is hydrolyzed using 1 M NaOH in methanol/THF to yield the carboxylic acid derivative.

- Amidation : Activation with bis(pentafluorophenyl) carbonate (BPC) and subsequent reaction with amines generates the final carboxamide derivatives.

This method achieves an overall yield of 30–65%, with purity exceeding 80% as confirmed by HPLC.

Decarboxylative Cyclization

An alternative route involves decarboxylative cyclization of ethyl 4-hydroxy-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate under acidic conditions. Refluxing in 10% HCl for 7 hours facilitates ring closure, yielding the target compound with 68% efficiency. Key challenges include avoiding over-oxidation of the pyridine moiety and ensuring regioselectivity during cyclization.

Enantioselective Synthesis

Chiral Pool Strategy

A chiral pool approach utilizes (S)-3-(1-azido-but-3-enyl)-pyridine as a starting material. Intramolecular hydroboration-cycloalkylation forms the pyrrolidine ring with high enantiomeric excess (ee > 95%). The critical steps include:

- Azide Reduction : Catalytic hydrogenation converts the azide group to an amine.

- Ring-Closing Metathesis (RCM) : Grubbs catalyst facilitates the formation of the pyrrolidine backbone.

This method is favored for producing enantiomerically pure material, essential for pharmacological studies.

Asymmetric Catalysis

Recent advances employ palladium-catalyzed allylic alkylation to install the pyridin-3-yl group stereoselectively. Using Pd(PPh₃)₄ and chiral ligands such as (R)-BINAP, the reaction achieves 85% yield and 90% ee. The methyl ester is introduced via Mitsunobu reaction with (S)-camphanic acid, followed by deprotection under mild acidic conditions.

Catalytic Methods and Green Chemistry

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, such as the DMFDMA-mediated enaminone formation, reducing reaction times from 12 hours to 30 minutes. This approach improves energy efficiency and minimizes side products.

Continuous Flow Systems

Industrial-scale production leverages continuous flow reactors for the Claisen condensation and cyclization steps. Automated systems enhance reproducibility, with throughputs exceeding 1 kg/day.

Comparative Analysis of Synthetic Routes

Challenges and Optimization

Racemization Risks

Racemization during ester hydrolysis or amidation remains a critical issue. Buffered conditions (pH 7–8) and low temperatures (0–5°C) mitigate this risk.

Purification Difficulties

The polar nature of the compound complicates isolation. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >99% purity.

Scalability Limitations

Catalytic methods using palladium or chiral ligands face cost barriers at scale. Recent work explores iron-based catalysts as sustainable alternatives.

Chemical Reactions Analysis

Types of Reactions

trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution Reagents: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Neuropharmacology :

-

Antimycobacterial Activity :

- Preliminary studies suggest that derivatives of this compound exhibit activity against Mycobacterium tuberculosis, indicating potential for developing new antimycobacterial agents. Structure-activity relationship (SAR) studies have revealed that modifications to the pyridine ring can enhance efficacy against tuberculosis .

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotective | Inhibition of tau aggregation | |

| Antimycobacterial | Inhibition of Mycobacterium | |

| Anti-inflammatory | Modulation of inflammatory markers |

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Variant | Structural Modification | Activity Level |

|---|---|---|

| Base Compound | None | Reference Level |

| Variant A | Fluoro substituent on C2 | Increased |

| Variant B | Methoxy group on C3 | Moderate |

Case Studies

- Alzheimer’s Disease Treatment :

-

Tuberculosis Research :

- Recent research identified that specific derivatives exhibited MIC values as low as 0.5 µg/mL against Mycobacterium tuberculosis, showcasing their potential as new treatments for resistant strains . This underscores the need for continued investigation into their pharmacokinetics and in vivo efficacy.

Mechanism of Action

The mechanism of action of trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares structural similarities with derivatives differing in functional groups or heterocyclic cores. Key analogs include:

Table 1: Structural Comparison of Analogs

Key Observations :

- Pyrrolidine vs. Pyrazole: The pyrazole analog (Table 1, row 4) replaces the pyrrolidine ring with a pyrazole core, increasing aromaticity and altering electronic properties. This reduces conformational flexibility compared to the puckered pyrrolidine ring, which adopts non-planar geometries due to pseudorotation .

- Ester vs. Amide : The trans-cotinine amide (Table 1, row 3) replaces the ester with an amide group, enhancing hydrogen-bonding capacity. Amides typically exhibit stronger intermolecular interactions, influencing crystallization and solubility .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The ester group in the target compound participates in weaker C=O···H interactions compared to the amide analog, which forms stronger N–H···O bonds. This difference impacts crystal packing, as observed in Mercury CSD analyses .

- Ring Puckering : The pyrrolidine ring adopts a puckered conformation, quantified using Cremer-Pople coordinates (amplitude q₂ = 0.45 Å , phase φ₂ = 25° ) . In contrast, the pyrazole analog’s planar structure lacks such flexibility.

- Thermal Stability : The pyrazole derivative’s aromaticity confers higher thermal stability (decomposition temperature >250°C) compared to the pyrrolidine-based compounds (~200°C) .

Biological Activity

Methyl 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate, also known as rac-methyl (2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₂N₂O₃

- Molecular Weight : 220.22 g/mol

- CAS Number : 33224-01-0

- IUPAC Name : Methyl (2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate

Synthesis

The synthesis of this compound typically involves the cyclization of an amino acid derivative to form the pyrrolidine ring, followed by the introduction of a pyridinyl group through a palladium-catalyzed cross-coupling reaction and subsequent esterification to yield the final product .

Antioxidant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. For instance, similar compounds have shown high DPPH radical scavenging activity, which is a common assay for evaluating antioxidant capacity. The introduction of specific substituents on the pyrrolidine ring can enhance this activity, making it a focus for developing new antioxidants .

Antimicrobial Activity

The compound's antimicrobial potential has been evaluated against various bacterial strains. Studies report minimum inhibitory concentrations (MIC) ranging from 7.8 to 62.5 µg/mL for structurally related compounds. The presence of functional groups such as amino or phenyl groups can influence the antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies have demonstrated that certain derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. For example, compounds with similar structures have shown IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib, suggesting that this compound may also possess significant anti-inflammatory properties .

Case Studies and Research Findings

- Antioxidant Evaluation : A study utilizing DPPH and reducing power assays found that certain pyrrolidine derivatives exhibited up to 88.6% radical scavenging ability, indicating strong antioxidant potential .

- Antimicrobial Testing : Investigations into the antimicrobial activity revealed that modifications in the structure could lead to enhanced efficacy against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 15.6 µg/mL .

- Anti-inflammatory Mechanisms : Research focusing on COX inhibition demonstrated that specific derivatives could significantly suppress COX activity, with implications for their use in treating inflammatory conditions .

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate?

The compound is synthesized via diastereoselective routes involving neutralization of diastereohomogeneous dimethyl glutamate hydrochlorides. For example, a recent protocol (2023) uses dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides, followed by cyclization under mild acidic conditions to yield the pyrrolidinone scaffold with high stereocontrol . Multi-step approaches may also involve condensation of pyridine derivatives with itaconic acid intermediates, followed by esterification and purification via NaOH-mediated recrystallization .

Q. How is the compound characterized structurally in academic research?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms the lactam ring conformation (e.g., triclinic crystal system, space group P1, with unit cell parameters a = 10.3669 Å, b = 15.7466 Å, c = 18.4539 Å) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., pyridyl proton shifts at δ 8.5–9.0 ppm, lactam carbonyl at ~170 ppm) .

- Elemental analysis : Validates purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What computational tools are used to analyze its molecular conformation?

Software like Mercury CSD (Cambridge Crystallographic Data Centre) visualizes crystal packing and hydrogen-bonding networks . Ring puckering parameters (e.g., Cremer-Pople coordinates) quantify deviations from planarity in the pyrrolidinone core, with amplitude (q) and phase angle (φ) calculated from crystallographic data .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in its synthesis?

Diastereoselectivity (>90% trans isomer) is achieved by optimizing:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions.

- Temperature : Lower temperatures (0–5°C) favor kinetic control over thermodynamic pathways.

- Catalysis : Mild Brønsted acids (e.g., p-TSA) enhance cyclization rates while minimizing racemization . Contradictions arise when using bulkier aryl substituents, which may reduce selectivity due to steric hindrance .

Q. What challenges arise in resolving its crystal structure when hydrated?

Hydrated forms (e.g., 1.25-hydrate) introduce disorder in lattice water molecules, complicating refinement. Strategies include:

Q. How does the pyridyl substituent impact biological activity in related pyrrolidinones?

Pyridyl groups enhance bioavailability by improving solubility (via hydrogen bonding) and target affinity (via π-π stacking with aromatic residues). For example, derivatives with pyridin-3-yl substituents show improved in vitro anticonvulsant activity (IC₅₀ = 12–18 µM) compared to phenyl analogs . However, steric effects from methyl groups at the 1-position may reduce binding to enzymes like γ-aminobutyric acid transaminase .

Methodological Considerations

Q. How are spectroscopic data reconciled with crystallographic results for stereochemical assignments?

Discrepancies between NMR-derived coupling constants (J values) and X-ray torsion angles are resolved by:

Q. What strategies mitigate racemization during esterification of the carboxylate group?

Racemization is minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.